2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for amino acids and is removed during the final steps of synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include the Fmoc group, a piperidine ring, and a tertiary butyl (t-Bu) group . The presence of these groups will significantly influence the compound’s chemical properties and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the Fmoc group could make the compound relatively non-polar and hydrophobic. .
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of this compound, is widely utilized for the protection of hydroxy-groups in peptide synthesis. It allows for the selective deprotection of hydroxy groups without affecting other sensitive functional groups in the molecule. This characteristic is particularly advantageous in complex organic syntheses, including the synthesis of nucleic acid fragments and peptides (Gioeli & Chattopadhyaya, 1982).
Peptide Synthesis
The compound plays a critical role in peptide synthesis, especially in the introduction and removal of the Fmoc protective group, which is pivotal for the stepwise construction of peptides. This process involves the protection of the amine group during peptide bond formation, followed by its deprotection for further elongation. The Fmoc group's stability to cold acid and its removal under specific conditions without affecting other parts of the molecule make it invaluable in peptide synthesis (Stevenson & Young, 1969).
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis, the Fmoc group's mild base cleavage properties enable its use in the iterative addition of amino acids to a growing peptide chain attached to a solid resin. This application underscores the compound's utility in facilitating the synthesis of complex peptides and proteins through automated processes, enhancing efficiency and reducing synthesis time (Chang & Meienhofer, 2009).
Molecular Probes and Fluorescence Studies
Derivatives of this compound have been studied for their potential as molecular probes and in fluorescence studies. The structural modification of the compound enables the creation of probes that are sensitive to specific environmental changes, aiding in the study of biological systems and materials science (Bekere et al., 2013).
Medicinal Chemistry Applications
The compound's derivatives have found applications in medicinal chemistry, particularly in the synthesis of fluorinated compounds and analgesics. Its utility in introducing protective groups that can be selectively removed has facilitated the development of novel therapeutic agents (Mead et al., 1985; Van Daele et al., 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-12-14-29(15-13-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLXWWDSWQVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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